Superior Potency in Reversing Cholinergic (Scopolamine-Induced) Cognitive Deficits
In a mouse passive-avoidance paradigm, SCH 54388 demonstrated a lower effective dose range for reversing scopolamine-induced cognitive deficits compared to felbamate [1].
| Evidence Dimension | Effective dose range for reversal of scopolamine-induced deficit |
|---|---|
| Target Compound Data | 0.01 – 10 mg/kg, s.c. |
| Comparator Or Baseline | Felbamate: 1 – 3 mg/kg, s.c. |
| Quantified Difference | SCH 54388 effective at doses up to 100-fold lower than felbamate |
| Conditions | Mouse passive-avoidance paradigm (PAR); scopolamine challenge |
Why This Matters
For researchers modeling cholinergic dysfunction, SCH 54388 offers a more potent tool, enabling robust effects at lower, potentially less toxic doses.
- [1] Smith RD, Grzelak ME, Coffin VL. Reduction of dizocilpine and scopolamine-induced deficits in avoidance responding by SCH 54388, a metabolite of felbamate. Pharmacol Biochem Behav. 1997;58(3):657-664. View Source
